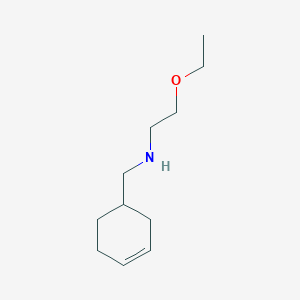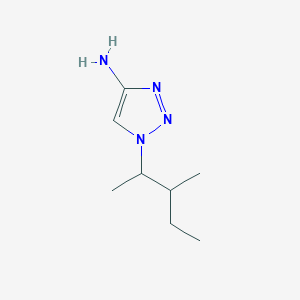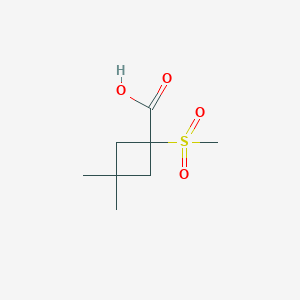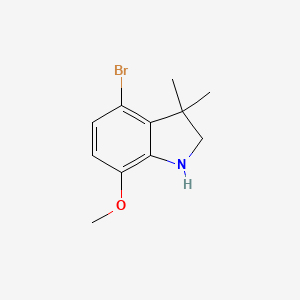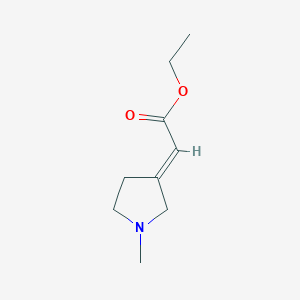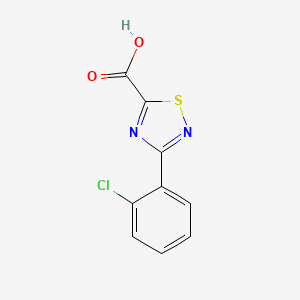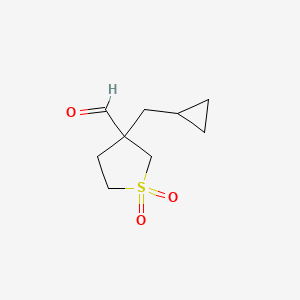
3-(Cyclopropylmethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organic compound characterized by a thiolane ring with a cyclopropylmethyl group and a carbaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde typically involves the formation of the thiolane ring followed by the introduction of the cyclopropylmethyl group and the carbaldehyde functional group. One common method involves the cyclization of a suitable precursor, such as a cyclopropylmethyl ketone, with a sulfur-containing reagent under acidic conditions to form the thiolane ring. The carbaldehyde group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The carbaldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropylmethyl group can participate in nucleophilic substitution reactions, where the cyclopropyl ring can be opened or modified under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted thiolane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropylmethyl group can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethyl ketone: Shares the cyclopropylmethyl group but lacks the thiolane ring and carbaldehyde functional group.
Thiolane-3-carbaldehyde: Contains the thiolane ring and carbaldehyde group but lacks the cyclopropylmethyl group.
Cyclopropylmethyl thiolane: Contains the cyclopropylmethyl group and thiolane ring but lacks the carbaldehyde group.
Uniqueness
3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropylmethyl group, thiolane ring, and carbaldehyde functional group allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H14O3S |
|---|---|
Molekulargewicht |
202.27 g/mol |
IUPAC-Name |
3-(cyclopropylmethyl)-1,1-dioxothiolane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O3S/c10-6-9(5-8-1-2-8)3-4-13(11,12)7-9/h6,8H,1-5,7H2 |
InChI-Schlüssel |
GQNJKNDSOQOXAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2(CCS(=O)(=O)C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



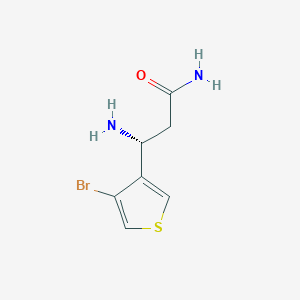
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13300607.png)
![1-[(3-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13300611.png)
![6,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13300624.png)

